

Application Notes and Protocols for ES9-17 in Arabidopsis Root Growth Assays

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Compound of Interest

Compound Name: ES9-17

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Introduction

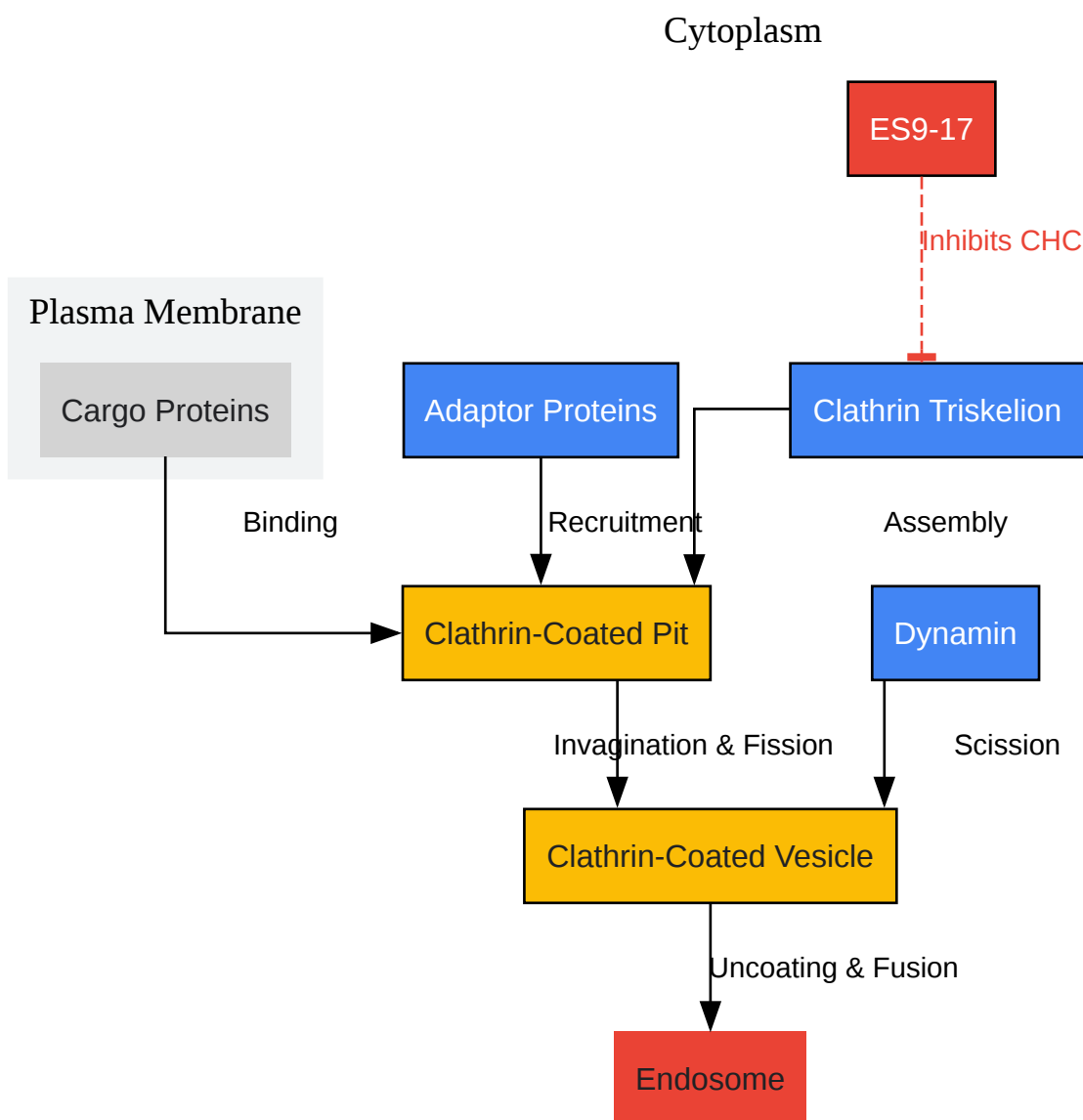
ES9-17 is a chemical inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process in eukaryotes, including plants.^{[1][2][3]} It is an analog of endosidin9 (ES9) but has been chemically improved to lack the undesirable protonophore side effects of the parent compound while retaining its ability to target the clathrin heavy chain (CHC).^{[4][5]} By inhibiting CHC function, **ES9-17** effectively blocks the internalization of plasma membrane proteins and molecules from the extracellular environment.^{[1][2]} In the model plant *Arabidopsis thaliana*, **ES9-17** has been shown to inhibit root growth, making it a valuable tool for studying the role of CME in plant development, nutrient uptake, and responses to environmental stimuli.^{[1][2]}

These application notes provide a detailed protocol for utilizing **ES9-17** in *Arabidopsis thaliana* root growth assays to quantitatively assess the impact of CME inhibition on root development.

Mechanism of Action

ES9-17 specifically targets the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits at the plasma membrane.^{[3][4][5]} By binding to CHC, **ES9-17** disrupts the assembly of these pits, thereby inhibiting the endocytosis of cargo proteins and other molecules. This disruption of CME has been demonstrated to affect various physiological processes in plants, including hormone signaling and pathogen defense.^{[6][7]} The inhibition of

FM4-64 uptake, a lipophilic styryl dye commonly used as an endocytic tracer, is a hallmark of **ES9-17** activity, with an EC50 of 13 μ M in Arabidopsis root epidermal cells.[1][4][8]



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Figure 1: Simplified signaling pathway of clathrin-mediated endocytosis and the inhibitory action of **ES9-17**.

Experimental Protocols

This protocol details the steps for conducting an *Arabidopsis thaliana* root growth assay to evaluate the effects of **ES9-17**.

Materials

- *Arabidopsis thaliana* seeds (e.g., Col-0 ecotype)
- **ES9-17** (CAS 55854-43-8)
- Dimethyl sulfoxide (DMSO)
- Murashige and Skoog (MS) basal medium powder
- Sucrose
- MES monohydrate buffer
- Potassium hydroxide (KOH)
- Phytigel or Agar
- Sterile square petri dishes (12 x 12 cm)
- Sterile distilled water
- 50% household bleach solution
- Micropipettes and sterile tips
- Growth chamber with controlled light and temperature
- Scanner for imaging plates
- Image analysis software (e.g., ImageJ)

Methods

1. Preparation of Stock Solutions and Media

- **ES9-17** Stock Solution: Prepare a 10 mM stock solution of **ES9-17** in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[\[2\]](#)
- 1/2 MS Growth Medium:
 - For 1 liter of medium, dissolve 2.2 g of MS powder, 5 g of sucrose, and 1 g of MES monohydrate in 800 mL of distilled water.[\[9\]](#)
 - Adjust the pH to 5.8 using KOH.[\[9\]](#)
 - Add distilled water to a final volume of 1 liter.
 - Add 10 g of agar or phytagel and mix well.[\[9\]](#)
 - Autoclave for 20 minutes at 121°C.
 - Allow the medium to cool to approximately 50-60°C in a laminar flow hood.
- Treatment Plates:
 - To the cooled 1/2 MS medium, add the appropriate volume of **ES9-17** stock solution to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 30 µM). A concentration of 30 µM has been shown to cause a substantial reduction in endocytosis.[\[4\]](#)
 - For the control plates, add an equivalent volume of DMSO.
 - Pour approximately 40-50 mL of the medium into each sterile square petri dish.[\[9\]](#)
 - Allow the plates to solidify in the laminar flow hood.

2. Seed Sterilization and Germination

- Surface sterilize Arabidopsis seeds by washing them in 50% household bleach for 10 minutes.[\[9\]](#)
- Rinse the seeds 5-10 times with sterile distilled water.[\[9\]](#)

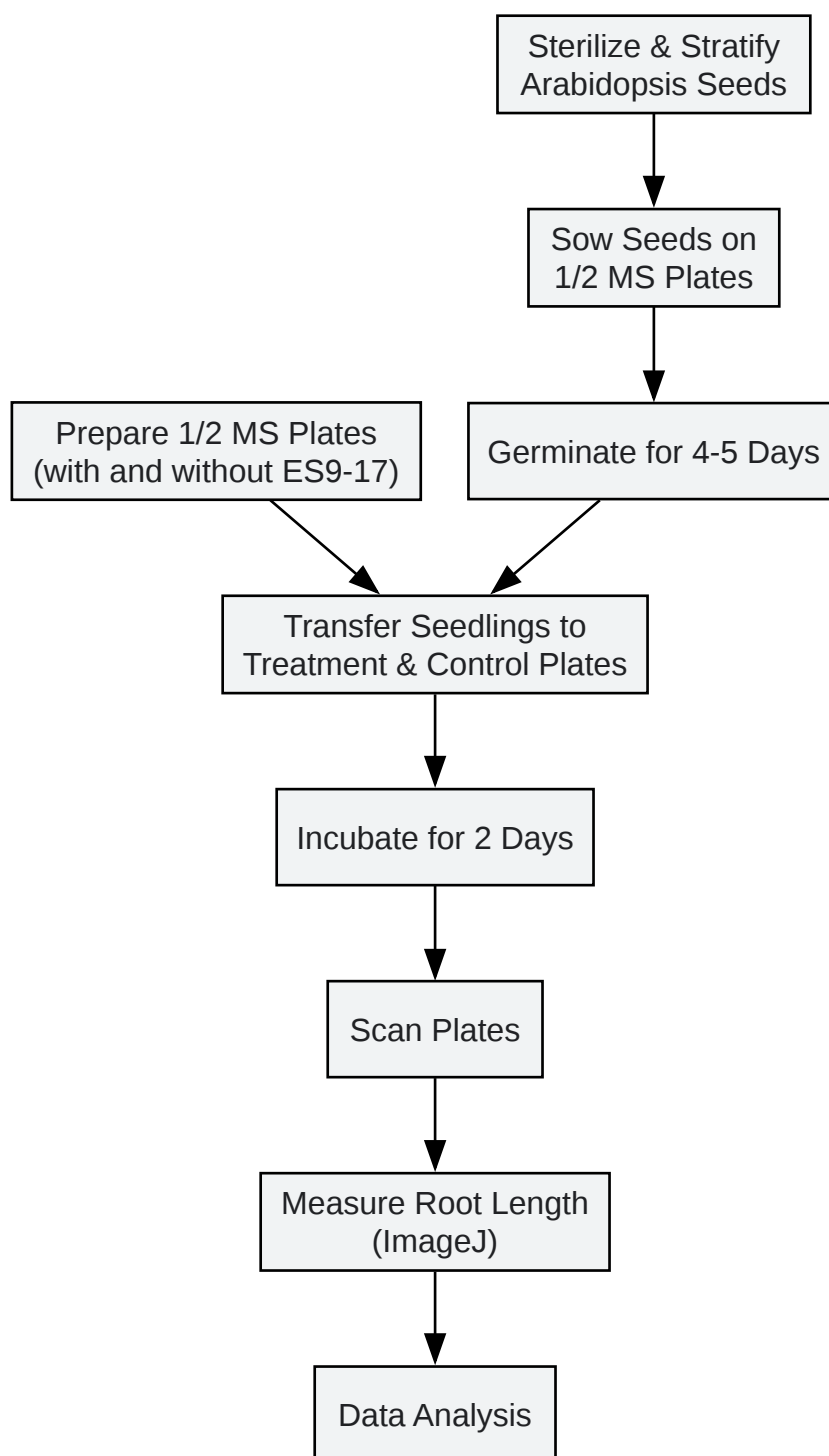
- Resuspend the seeds in a sterile 0.1% agar solution and store them at 4°C for 2-3 days for stratification to ensure uniform germination.[9][10]
- In a laminar flow hood, evenly sow the stratified seeds on 1/2 MS agar plates without any treatment.
- Seal the plates and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.[11]

3. Seedling Transfer and Treatment

- After 4-5 days of germination, select healthy seedlings with a primary root length of approximately 1 cm.[4][12]
- Carefully transfer the selected seedlings to the treatment plates containing different concentrations of **ES9-17** and the DMSO control plates. Arrange the seedlings in a row at the top of the plate.
- Seal the plates and return them to the growth chamber, placing them vertically.

4. Data Acquisition and Analysis

- After 2 days of treatment, scan the plates at a high resolution (e.g., 300 dpi).[4]
- Measure the primary root length from the root-shoot junction to the root tip using image analysis software like ImageJ.
- Calculate the root growth inhibition for each concentration of **ES9-17** relative to the DMSO control.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.



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Figure 2: Experimental workflow for the Arabidopsis root growth assay with **ES9-17**.

Data Presentation

Quantitative data from the root growth assay can be summarized in tables for clear comparison.

Table 1: Effect of **ES9-17** on Primary Root Length of *Arabidopsis thaliana*

Treatment	Concentration (μM)	Mean Primary Root Length (cm) ± SD (n=20)	Root Growth Inhibition (%)	p-value (vs. Control)
Control (DMSO)	0	3.5 ± 0.4	0	-
ES9-17	10	2.8 ± 0.3	20.0	<0.05
ES9-17	20	2.1 ± 0.5	40.0	<0.01
ES9-17	30	1.5 ± 0.2	57.1	<0.001

Table 2: Summary of Key Parameters for **ES9-17** in *Arabidopsis*

Parameter	Value	Reference
Target	Clathrin Heavy Chain (CHC)	[1][3]
EC50 (FM4-64 uptake)	13 μM	[1][4]
Effective Concentration for Cellular Analysis	30 μM	[4]
Solvent	DMSO	[2]
Storage	-20°C	[2]

Conclusion

ES9-17 is a potent and specific inhibitor of clathrin-mediated endocytosis in *Arabidopsis thaliana*. The provided protocol offers a robust framework for investigating the dose-dependent effects of **ES9-17** on root growth. This assay can be adapted to study the role of CME in various aspects of plant biology, including nutrient sensing, hormone transport, and stress

responses, making **ES9-17** a valuable tool for both basic research and potential applications in drug development.

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